2-Isobutoxypyridine-3-boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

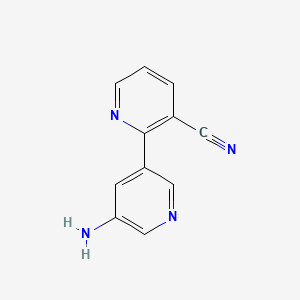

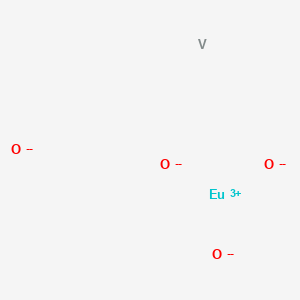

2-Isobutoxypyridine-3-boronic acid is a chemical compound with the molecular formula C9H14BNO3 . It has an average mass of 195.023 Da and a monoisotopic mass of 195.106674 Da .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14BNO3/c1-7(2)6-14-9-8(10(12)13)4-3-5-11-9/h3-5,7,12-13H,6H2,1-2H3 . This code provides a detailed description of the molecule’s structure.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, boronic acids are known to be involved in various types of coupling reactions, including the Suzuki-Miyaura cross-coupling reaction .Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 347.8±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 62.5±3.0 kJ/mol and a flash point of 164.1±30.7 °C .Wissenschaftliche Forschungsanwendungen

Catalysis

- Enantioselective Aza-Michael Additions : Boronic acids, including derivatives of 2-Isobutoxypyridine-3-boronic acid, have been used as catalysts in highly enantioselective aza-Michael additions, leading to densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015).

Chemical Synthesis

- Electrophilic Activation : Boronic acids facilitate the efficient electrophilic activation of unprotected maltols, aiding in the synthesis of vital metal-chelating pharmacophores (Ke et al., 2022).

- Synthesis of Amino-Imidazopyridines : Utilized in microwave-assisted one-pot cyclization/Suzuki coupling approaches for the rapid synthesis of various amino-imidazopyridines (Dimauro & Kennedy, 2007).

Material Science and Nanotechnology

- Assembly of Boron-Based Dendritic Nanostructures : Boronic acids are integral in the construction of boron-based macrocycles and dendrimers, forming structures that are crucial in nanotechnology and material science (Christinat, Scopelliti, & Severin, 2007).

Molecular Recognition and Sensor Technology

- Fluorescence Quenching Studies : Boronic acid derivatives, including this compound, are studied for their fluorescence quenching properties, relevant in sensor design (Melavanki, 2018).

- Electrochemical Sensing : They play a role in the electrochemical sensing of various substances, including fluoride and sugars, using boronic acid-substituted complexes (Nicolas, Fabre, & Simonet, 2001).

Pharmaceutical Applications

- Synthesis of Carbohydrate- and DNA-Binding Compounds : Boronic acid compounds, related to this compound, are synthesized for their binding properties to carbohydrates and DNA, contributing significantly to pharmaceutical research (Hosseini et al., 2011).

Safety and Hazards

Zukünftige Richtungen

Boronic acids, including 2-Isobutoxypyridine-3-boronic acid, are widely used in various chemical reactions, particularly in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling . Their mild and functional group tolerant reaction conditions, stability, and environmental benignity make them valuable in the development of new synthetic methodologies .

Wirkmechanismus

Target of Action

The primary target of 2-Isobutoxypyridine-3-boronic acid, also known as (2-Isobutoxypyridin-3-yl)boronic acid, is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound, which is formally nucleophilic, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is to provide the boronic acid group for the transmetalation step .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared , suggesting that it could have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This allows for the synthesis of a wide variety of complex organic molecules .

Action Environment

The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling . This reaction is known for its exceptionally mild and functional group tolerant conditions , suggesting that the compound’s action, efficacy, and stability would be robust across a wide range of environmental conditions.

Eigenschaften

IUPAC Name |

[2-(2-methylpropoxy)pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO3/c1-7(2)6-14-9-8(10(12)13)4-3-5-11-9/h3-5,7,12-13H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPOWUYMVMJUSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)OCC(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681882 |

Source

|

| Record name | [2-(2-Methylpropoxy)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-95-4 |

Source

|

| Record name | B-[2-(2-Methylpropoxy)-3-pyridinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(2-Methylpropoxy)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,5'-Dibromo-[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B578269.png)

![(1'S,12'S)-spiro[1,3-dioxolane-2,13'-tetracyclo[10.2.1.01,9.03,8]pentadeca-2,4,6,8,10-pentaene]](/img/structure/B578277.png)

![5,13-Dioxa-1,3,9,11-tetrazadispiro[5.1.58.16]tetradeca-1,3,9,11-tetraene](/img/structure/B578278.png)